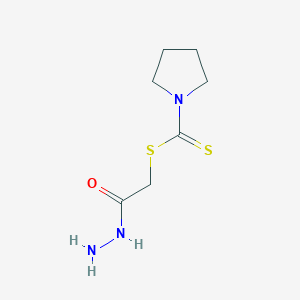![molecular formula C21H18N2O3S2 B2429217 N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899961-09-2](/img/structure/B2429217.png)
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that features a naphthothiazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions to form the naphthothiazole core . This process is atom-economic and environmentally friendly, making it suitable for large-scale synthesis.
Industrial Production Methods
While specific industrial production methods for N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide are not well-documented, the general principles of organic synthesis and process optimization would apply. This includes scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The naphthothiazole core can interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes. The phenylsulfonyl and butanamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(naphtho[2,1-d]thiazol-2-yl)acetamide: This compound shares the naphthothiazole core but has an acetamide group instead of the phenylsulfonyl and butanamide groups.
N-(naphtho[2,1-d]thiazol-2-yl)benzamide: Similar to the target compound but with a benzamide group.
N-(naphtho[2,1-d]thiazol-2-yl)-4-(methylsulfonyl)butanamide: This compound has a methylsulfonyl group instead of the phenylsulfonyl group.
Uniqueness
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to the combination of the naphthothiazole core with the phenylsulfonyl and butanamide groups. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-benzo[g][1,3]benzothiazol-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)23-21-22-18-13-12-15-7-4-5-10-17(15)20(18)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLNYGOQCUSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2429135.png)
![1-(4-fluorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2429139.png)

![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2429148.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2429152.png)


![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)

